3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one
Overview
Description
3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C₁₂H₁₅BrN₂O and a molecular weight of 283.17 g/mol. This compound is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, which is attached to a piperidin-2-one core with an amino group at the third position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one typically involves the following steps:
Bromination: The starting material, 3-methylphenylpiperidin-2-one, undergoes bromination to introduce the bromine atom at the 4-position of the phenyl ring.
Amination: The brominated compound is then subjected to amination to introduce the amino group at the 3-position of the piperidin-2-one ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H₂).
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) and amines.
Major Products Formed:
Oxidation: Nitro-3-amino-1-(4-bromo-3-methylphenyl)piperidin-2-one.
Reduction: Amine-3-amino-1-(4-bromo-3-methylphenyl)piperidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological processes and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one is similar to other compounds with similar structures, such as:
3-Amino-1-(4-chloro-3-methylphenyl)piperidin-2-one
3-Amino-1-(4-fluoro-3-methylphenyl)piperidin-2-one
3-Amino-1-(4-iodo-3-methylphenyl)piperidin-2-one
These compounds differ in the halogen atom present on the phenyl ring, which can influence their reactivity and biological activity
Properties
IUPAC Name |
3-amino-1-(4-bromo-3-methylphenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEVWKOEORWSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC(C2=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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